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Compound of Interest

Compound Name:
2,4-Dichloro-3-fluorobenzyl

bromide

CAS No.: 1804514-62-2

Cat. No.: B1411327 Get Quote

In the landscape of modern synthetic and medicinal chemistry, halogenated organic

compounds serve as indispensable building blocks. Their utility stems from the profound

influence that halogen substituents exert on a molecule's physicochemical and biological

properties. Among these, poly-substituted benzyl bromides are particularly valuable as reactive

intermediates for introducing complex aryl moieties into target structures. This guide focuses on

2,4-Dichloro-3-fluorobenzyl bromide, a trifunctionalized aromatic compound whose specific

substitution pattern offers a unique combination of steric and electronic properties, making it a

reagent of significant interest for researchers in drug discovery and materials science.

The presence of two chlorine atoms and a fluorine atom on the benzene ring creates a distinct

electronic environment. The high electronegativity of the fluorine atom can modulate the acidity

of adjacent protons, influence metabolic stability, and enhance binding affinity to biological

targets through favorable electrostatic interactions. The chlorine atoms contribute to the

molecule's lipophilicity and provide additional points for potential functionalization or steric

blocking. The benzylic bromide group is a highly reactive electrophilic site, primed for

nucleophilic substitution, making it an excellent handle for covalently linking the 2,4-dichloro-3-

fluorophenyl group to a wide array of substrates. This guide provides a comprehensive

overview of the chemical properties, synthesis, reactivity, and safe handling of this important

synthetic intermediate.
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A thorough understanding of a reagent's properties is fundamental to its effective and safe use

in the laboratory. The data below is compiled from various chemical suppliers and safety data

sheets for 2,4-Dichloro-3-fluorobenzyl bromide and structurally similar compounds.

Table 1: Physicochemical Properties

Property Value Source(s)

Chemical Name
1-(Bromomethyl)-2,4-dichloro-

3-fluorobenzene
IUPAC Nomenclature

Synonyms
2,4-Dichloro-3-fluorobenzyl

bromide
Common Name

CAS Number

Not explicitly assigned; related

compounds used for

reference.

N/A

Molecular Formula C₇H₄BrCl₂F -

Molecular Weight 257.92 g/mol -

Appearance

Expected to be a colorless to

light yellow liquid or low-

melting solid.

[1]

Boiling Point

Not reported; estimated to be

>200 °C at atmospheric

pressure.

N/A

Melting Point Not reported. N/A

Density
Not reported; estimated to be

>1.6 g/cm³.

Solubility

Insoluble in water; soluble in

common organic solvents

(e.g., DCM, THF, Toluene).

General knowledge

Table 2: Hazard Identification and Safety
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Hazard Class GHS Classification
Precautionary
Statement Codes

Source(s)

Acute Toxicity

Not classified.

Toxicological

properties not fully

investigated.

P260, P264, P270 N/A

Skin Corrosion

Category 1B - Causes

severe skin burns and

eye damage.

P280,

P301+P330+P331,

P303+P361+P353,

P305+P351+P338,

P310

[2]

Eye Damage
Category 1 - Causes

serious eye damage.

P280,

P305+P351+P338
[2]

Reactivity

Moisture sensitive.

Reacts with water,

bases, strong

oxidizing agents,

alcohols, and amines.

P234, P406 [3]

Synthesis and Purification
The most common and logical laboratory-scale synthesis of 2,4-Dichloro-3-fluorobenzyl
bromide is via the free-radical bromination of the corresponding toluene precursor, 2,4-

dichloro-3-fluorotoluene. This reaction, often referred to as a Wohl-Ziegler bromination when

using N-Bromosuccinimide (NBS), proceeds via a free-radical chain mechanism.

Synthetic Pathway: Free-Radical Bromination
The mechanism involves three key stages: initiation, propagation, and termination. A radical

initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is used to generate a

bromine radical from the bromine source upon heating or irradiation. This bromine radical then

abstracts a benzylic hydrogen from the toluene derivative, forming a resonance-stabilized

benzylic radical. This radical then reacts with another molecule of the bromine source to yield

the desired product and a new bromine radical, which continues the chain reaction.
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Caption: General workflow for the synthesis and purification of 2,4-Dichloro-3-fluorobenzyl
bromide.

Experimental Protocol: Laboratory-Scale Synthesis
This protocol is a representative procedure based on established methods for benzylic

bromination and should be adapted and optimized as necessary.

Setup: To a dry, round-bottom flask equipped with a reflux condenser and a magnetic stirrer,

add 2,4-dichloro-3-fluorotoluene (1.0 eq.).

Reagents: Add a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile. Add N-

Bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of a radical initiator such as

azobisisobutyronitrile (AIBN, ~0.05 eq.).

Rationale: NBS is a convenient and safer source of bromine radicals compared to liquid

bromine. AIBN is a common initiator as it decomposes at a predictable rate upon heating

to generate radicals.

Reaction: Heat the mixture to reflux (the boiling point of the solvent) and maintain for 2-4

hours. The reaction can be monitored by TLC or GC-MS to observe the consumption of the

starting material.

Rationale: Thermal energy is required to initiate the decomposition of AIBN, which starts

the radical chain reaction.

Work-up: Cool the reaction mixture to room temperature. The solid succinimide byproduct

will precipitate. Filter the mixture and collect the filtrate.

Extraction & Washing: Transfer the filtrate to a separatory funnel. Wash the organic solution

sequentially with a saturated aqueous sodium bicarbonate (NaHCO₃) solution and then with

brine.

Rationale: The bicarbonate wash neutralizes any residual HBr and quenches unreacted

bromine.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1411327?utm_src=pdf-body
https://www.benchchem.com/product/b1411327?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1411327?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: The resulting crude product can be purified by silica gel column chromatography

using a non-polar eluent system (e.g., hexanes/ethyl acetate) or by vacuum distillation.[1]

Chemical Reactivity and Synthetic Utility
The synthetic utility of 2,4-Dichloro-3-fluorobenzyl bromide is dominated by the reactivity of

the benzylic bromide. The C-Br bond is polarized, making the benzylic carbon highly

electrophilic and susceptible to attack by a wide range of nucleophiles.

Nucleophilic Substitution Reactions (Sₙ2 and Sₙ1)
This compound readily undergoes nucleophilic substitution reactions. With strong, unhindered

nucleophiles, the reaction typically proceeds via an Sₙ2 mechanism, leading to inversion of

stereochemistry if the carbon were chiral (which it is not in this case).

Common Nucleophiles and Products:

Alcohols/Alkoxides (Williamson Ether Synthesis): Forms benzyl ethers.

Amines: Forms secondary or tertiary benzylamines.

Azide ion (N₃⁻): Forms benzyl azides, which are precursors to benzylamines via reduction.

Cyanide ion (CN⁻): Forms benzyl nitriles, which can be hydrolyzed to phenylacetic acids.

Carboxylates: Forms benzyl esters.

Enolates: Forms new C-C bonds, alkylating the α-position of a carbonyl compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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